Isomaltitol
CAS No.: 534-73-6
Cat. No.: VC0530920
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 534-73-6 |
---|---|
Molecular Formula | C12H24O11 |
Molecular Weight | 344.31 g/mol |
IUPAC Name | (2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
Standard InChI | InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1 |
Standard InChI Key | SERLAGPUMNYUCK-YJOKQAJESA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |
SMILES | C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Composition and Structural Properties
Molecular Architecture
Isomaltitol is an equimolar mixture of two diastereomeric disaccharides: 1,1-GPM and 1,6-GPS. The former consists of glucose and mannitol linked via a (1→1)-glycosidic bond, while the latter comprises glucose and sorbitol connected through a (1→6)-glycosidic bond . This structural duality contributes to its unique functional properties, including reduced hygroscopicity compared to other polyols . The compound’s molecular conformation, as depicted in its 2D and 3D structural models, reveals a compact arrangement that enhances thermal stability, making it suitable for baking applications .
Table 1: Physicochemical Properties of Isomaltitol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₄O₁₁ | |
Molecular Weight | 344.31 g/mol | |
Melting Point | 145–150°C | |
Solubility | 24.9 g/100 mL (20°C) | |
Caloric Value | 2 kcal/g | |
Sweetness Relative to Sucrose | 45–60% |
Synthesis and Isomerization
Isomaltitol is industrially produced through the enzymatic isomerization of sucrose, followed by hydrogenation. Sucrose isomerase (SIase), derived from microbial sources such as Yarrowia lipolytica, catalyzes the conversion of sucrose to isomaltulose, which is subsequently hydrogenated to yield isomaltitol . Recent advancements in immobilized SIase technology have optimized this process, achieving substrate conversion rates exceeding 90% under conditions of 40°C and pH 6.0 . Pretreatment of raw materials, such as beet molasses, with α-galactosidase enhances sucrose availability, further improving yield efficiency .
Metabolic and Gastrointestinal Effects
Gastrointestinal Tolerance
Table 2: Gastrointestinal Tolerance Thresholds for Common Polyols
Industrial Applications and Regulatory Status
Food Industry Utilization
Isomaltitol’s tooth-friendly properties, stemming from its non-fermentability by oral bacteria, have led to its widespread use in sugar-free candies, chewing gums, and pharmaceuticals . Its high thermal stability (decomposition temperature >160°C) and low hygroscopicity make it ideal for baked goods and chocolate coatings . Additionally, blends with high-intensity sweeteners like sucralose replicate the sensory profile of sucrose, addressing its inherent lower sweetness .
Global Regulatory Approvals
Isomaltitol holds regulatory approval in over 100 countries, including the United States (FDA GRAS Notice 393), the European Union (E953), and Australia/NZ (Standard 1.3.1) . Its safety profile, validated by long-term toxicological studies, underscores its acceptance in functional foods and pediatric formulations .
Table 3: Regulatory Status of Isomaltitol by Region
Region | Approval Year | Designation | Max Daily Intake |
---|---|---|---|
United States | 1990 | GRAS | Not specified |
European Union | 1994 | E953 | 50 g/day |
Australia | 2001 | Approved additive | 30 g/day |
Canada | 1998 | Food additive | 20 g/day |
Data sourced from |
Analytical Detection Methods
High-Performance Liquid Chromatography (HPLC)
HPLC with pulsed amperometric detection (PAD) is the gold standard for quantifying isomaltitol in food matrices. A validated method using a CarboPac PA300 column achieves linear calibration (r² >0.999) for isomaltitol concentrations ranging from 50–120 µg/mL, with a detection limit of 0.1 µg/g . Co-eluting sugars, such as sorbitol and maltitol, are resolved through gradient elution, enabling precise quantification in complex samples .
Enzymatic Assays
Enzymatic kits utilizing NADH-linked spectrophotometry offer rapid, cost-effective alternatives for isomaltitol detection in industrial settings. These assays exploit the specificity of polyol dehydrogenases, though cross-reactivity with structurally similar alcohols (e.g., mannitol) necessitates confirmatory testing .
Emerging Research and Future Directions
Biotechnological Innovations
Recent advances in enzyme immobilization techniques have revolutionized isomaltitol production. Immobilized SIase on polyvinyl alcohol-alginate beads retains >80% activity after 16 reuse cycles, significantly reducing manufacturing costs . Furthermore, metabolic engineering of Yarrowia lipolytica strains has enhanced SIase thermostability, enabling operation at 50°C and pH 5.5—conditions that minimize microbial contamination .
Health Outcomes in Special Populations
Ongoing clinical trials are investigating isomaltitol’s prebiotic potential in modulating gut microbiota composition in obese individuals. Preliminary data suggest increased Bifidobacterium abundance, correlating with improved lipid metabolism . Additionally, its role in calcium absorption—owing to non-interference with intestinal transporters—is under exploration for osteoporosis management .
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